

## Technical Support Center: Cross-Resistance Between Moxidectin and Ivermectin in Parasites

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cross-resistance between moxidectin and ivermectin in parasites.

## **Frequently Asked Questions (FAQs)**

Q1: What is the primary mechanism of action for moxidectin and ivermectin?

A1: Moxidectin and ivermectin are macrocyclic lactones that act as endectocides. Their primary mechanism of action involves binding to and activating glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrate parasites.[1] This binding increases the flow of chloride ions into the cells, leading to hyperpolarization of the cell membrane, which results in paralysis and eventual death of the parasite.[1]

Q2: Does resistance to ivermectin confer cross-resistance to moxidectin?

A2: Yes, studies have demonstrated that parasites resistant to ivermectin are also likely to be resistant to moxidectin, indicating a shared mechanism of action.[2] However, moxidectin often retains a higher efficacy against ivermectin-resistant strains. This suggests that while cross-resistance exists, it is not always complete. For instance, in some ivermectin-resistant strains of Haemonchus contortus, moxidectin has been shown to be significantly more effective than ivermectin.[2][3][4]

Q3: What are the known molecular mechanisms behind moxidectin and ivermectin resistance?



A3: The primary mechanisms of resistance to macrocyclic lactones like ivermectin and moxidectin involve:

- Alterations in Glutamate-Gated Chloride Channels (GluCls): Mutations in the genes encoding subunits of GluCls can reduce the binding affinity of ivermectin and moxidectin, thereby decreasing their efficacy.
- Upregulation of ABC Transporters: ATP-binding cassette (ABC) transporters, particularly P-glycoproteins (P-gps), can act as efflux pumps.[3][4][5][6][7] Overexpression of these transporters can actively pump the drugs out of the parasite's cells, preventing them from reaching their target GluCls at a high enough concentration to be effective.[3][4][5][6][7] Ivermectin is a potent substrate for these transporters, and to a lesser extent, so is moxidectin.[3][4][5]

## **Troubleshooting Guides**

Problem: I am observing reduced efficacy of ivermectin in my parasite population. Will switching to moxidectin be effective?

#### **Troubleshooting Steps:**

- Confirm Ivermectin Resistance: First, it is crucial to confirm ivermectin resistance using a standardized assay such as the Faecal Egg Count Reduction Test (FECRT) or an in vitro method like the Larval Development Assay (LDA). A reduction in efficacy of less than 95% in an FECRT is indicative of resistance.[8]
- Assess Moxidectin Efficacy: While cross-resistance is common, moxidectin may still be
  effective. It is recommended to perform an efficacy test with moxidectin on the ivermectinresistant population. Studies have shown that moxidectin can be effective against ivermectinresistant strains of parasites like Haemonchus contortus and Trichostrongylus colubriformis.
  [1][3][4]
- Consider Dosage and Formulation: The efficacy of moxidectin against ivermectin-resistant strains can be influenced by the dosage and formulation. For example, an oral formulation of moxidectin was found to be highly effective against an ivermectin-resistant strain of T. colubriformis, while an injectable formulation showed very low efficacy.[1]



Problem: My in vitro larval development assay (LDA) is showing conflicting results for moxidectin and ivermectin resistance.

#### **Troubleshooting Steps:**

- Review Assay Protocol: Ensure that the LDA protocol is strictly followed. Key parameters to check include the concentration range of the drugs, incubation time and temperature, and the larval stage being assessed.
- Check Drug Concentrations: Prepare fresh drug solutions for each assay. Degradation of the active compounds can lead to inaccurate results.
- Isolate and Species Identification: Verify the parasite species being tested. Different species and even different isolates of the same species can exhibit varying levels of resistance.
- Inclusion of Controls: Always include a known susceptible and a known resistant parasite strain as controls in your assay to validate the results.

## **Quantitative Data Summary**

Table 1: Efficacy of Moxidectin and Ivermectin against Ivermectin-Resistant Haemonchus contortus in Sheep

Treatment Group	Dose (mg/kg)	Efficacy (%)	Reference
Moxidectin	0.2	99.9	[3]
Moxidectin	0.4	100	[3]
Ivermectin	0.4	38.8	[3]
Ivermectin	0.8	53.1	[3]
Moxidectin	0.2	100	[4]
Ivermectin	0.2	0	[4]

Table 2: Efficacy of Moxidectin and Ivermectin against Ivermectin-Resistant Trichostrongylus colubriformis in Sheep



Treatment Group	Formulation	Dose (mg/kg)	Worm Burden Reduction (%)	Reference
Moxidectin	Oral	0.2	98	[1]
Moxidectin	Injectable	0.2	4	[1]
Ivermectin	Oral	0.2	62	[1]

Table 3: Dosage Increase Required to Overcome Resistance in Sheep Nematodes

Parasite Species	Drug	Fold-Increase in Dose for 95% Efficacy (Resistant vs. Susceptible)	Reference
Ostertagia circumcincta	Ivermectin	23	[5]
Ostertagia circumcincta	Moxidectin	31	[5]
Trichostrongylus colubriformis	Ivermectin	6	[5]
Trichostrongylus colubriformis	Moxidectin	9	[5]

# **Experimental Protocols Faecal Egg Count Reduction Test (FECRT)**

Objective: To determine the efficacy of an anthelmintic by comparing faecal egg counts before and after treatment.

#### Methodology:

 Animal Selection: Select a group of at least 10-15 animals with naturally acquired parasite infections.



- Pre-Treatment Sampling (Day 0): Collect individual fecal samples directly from the rectum of each animal.
- Treatment: Administer the anthelmintic (ivermectin or moxidectin) to the treatment group according to the manufacturer's recommended dosage. An untreated control group should be maintained.
- Post-Treatment Sampling: Collect individual fecal samples from all animals again at a specified time post-treatment (typically 10-14 days for ivermectin and moxidectin).
- Fecal Egg Counting: Determine the number of eggs per gram (EPG) of feces for each sample using a standardized technique (e.g., McMaster method).
- Calculation of Efficacy: Calculate the percentage reduction in faecal egg count for the treated group using the following formula: % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100
- Interpretation: A reduction of less than 95% suggests the presence of resistant parasites.[8]

## **Larval Development Assay (LDA)**

Objective: To determine the concentration of an anthelmintic that inhibits the development of parasite eggs to the third larval stage (L3) in vitro.

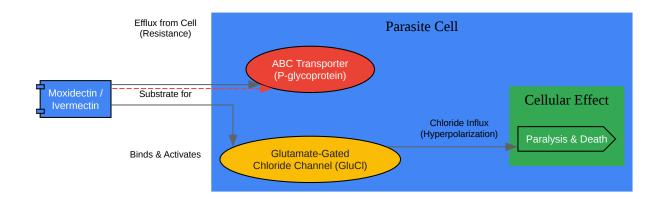
#### Methodology:

- Egg Recovery: Isolate parasite eggs from fresh fecal samples of infected animals. This is typically done by a series of sieving and flotation steps.
- Assay Setup:
  - Use a 96-well microtiter plate.
  - Prepare serial dilutions of the test anthelmintics (moxidectin and ivermectin) in a suitable solvent.
  - Add a standardized number of eggs (e.g., 50-100) to each well.



- Add the different concentrations of the anthelmintics to the wells. Include control wells with no drug.
- Incubation: Incubate the plates at an appropriate temperature (e.g., 25-27°C) for a period that allows for the development of eggs to the L3 stage in the control wells (typically 6-7 days).[9][10]
- Termination and Counting: Stop the development by adding a fixative (e.g., iodine solution).
   Count the number of eggs, L1/L2, and L3 larvae in each well under a microscope.
- Data Analysis: Determine the lethal concentration 50% (LC50), which is the concentration of the drug that inhibits the development of 50% of the larvae to the L3 stage.
- Interpretation: Compare the LC50 values of the test population to a known susceptible reference strain. A significantly higher LC50 in the test population indicates resistance.

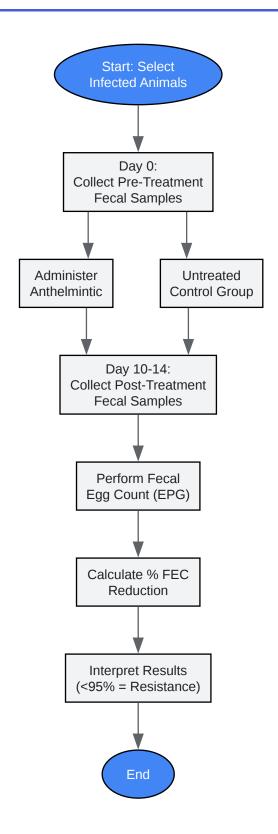
## **Visualizations**



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Caption: Mechanism of action and resistance to macrocyclic lactones.

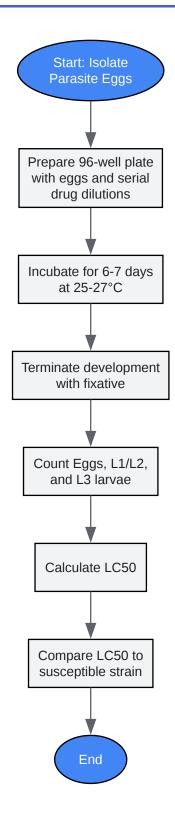




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Caption: Workflow for the Faecal Egg Count Reduction Test (FECRT).





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Caption: Workflow for the Larval Development Assay (LDA).



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